Cas no 1782454-32-3 (Furo[2,3-c]pyridine-3-carbaldehyde)
![Furo[2,3-c]pyridine-3-carbaldehyde structure](https://ja.kuujia.com/scimg/cas/1782454-32-3x500.png)
Furo[2,3-c]pyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Furo[2,3-c]pyridine-3-carbaldehyde
- FCH2496355
- AX8260254
-
- インチ: 1S/C8H5NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H
- InChIKey: BCIQOLSIYCNFJP-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C=O)C2C=CN=CC1=2
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 160
- トポロジー分子極性表面積: 43.1
Furo[2,3-c]pyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5393-10G |
furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 10g |
¥ 19,206.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5393-250MG |
furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 250MG |
¥ 1,537.00 | 2023-04-14 | |
Chemenu | CM277255-1g |
Furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 1g |
$*** | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5393-100mg |
furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 100mg |
¥962.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5393-500mg |
furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 500mg |
¥2559.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5393-1.0g |
furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 1.0g |
¥3838.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5393-250mg |
furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 250mg |
¥1537.0 | 2024-04-23 | |
Chemenu | CM277255-500mg |
Furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 500mg |
$*** | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5393-5G |
furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 5g |
¥ 11,523.00 | 2023-04-14 | |
Alichem | A029195699-1g |
Furo[2,3-c]pyridine-3-carbaldehyde |
1782454-32-3 | 95% | 1g |
$1,126.82 | 2022-04-02 |
Furo[2,3-c]pyridine-3-carbaldehyde 関連文献
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
Furo[2,3-c]pyridine-3-carbaldehydeに関する追加情報
Introduction to Furo[2,3-c]pyridine-3-carbaldehyde (CAS No. 1782454-32-3)
Furo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. With the CAS number 1782454-32-3, this compound represents a promising scaffold for the development of novel therapeutic agents. Its molecular structure combines a furan ring fused with a pyridine ring, terminated with an aldehyde group at the 3-position, making it a versatile intermediate in organic synthesis and drug discovery.
The significance of Furo[2,3-c]pyridine-3-carbaldehyde lies in its potential applications across various therapeutic areas. The presence of both the furan and pyridine moieties provides multiple sites for functionalization, enabling chemists to design derivatives with tailored biological activities. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory disorders.
In the realm of medicinal chemistry, the aldehyde functionality of Furo[2,3-c]pyridine-3-carbaldehyde serves as a reactive handle for further derivatization. This reactivity has been exploited in the development of novel inhibitors and agonists, where the compound serves as a precursor for constructing complex pharmacophores. The furan-pyridine core is particularly interesting because it mimics natural product scaffolds that are known to exhibit potent biological activities.
Recent advancements in synthetic methodologies have further enhanced the utility of Furo[2,3-c]pyridine-3-carbaldehyde. Researchers have developed efficient protocols for its preparation, enabling large-scale synthesis for industrial applications. These methods often involve multi-step reactions that incorporate cross-coupling and oxidation processes, highlighting the compound's versatility as a synthetic intermediate.
The pharmacological potential of derivatives derived from Furo[2,3-c]pyridine-3-carbaldehyde has been explored in several preclinical studies. For instance, researchers have synthesized analogs targeting neurotransmitter receptors and ion channels, demonstrating promising effects in models of pain and cognition disorders. Additionally, derivatives with anti-inflammatory properties have been investigated, suggesting that this scaffold may be valuable in treating chronic inflammatory conditions.
The structural features of Furo[2,3-c]pyridine-3-carbaldehyde also make it an attractive candidate for developing small-molecule probes in chemical biology. Its ability to interact with biological targets while maintaining chemical tractability allows researchers to probe signaling pathways and enzyme mechanisms. Such studies contribute to our understanding of disease pathways and can inform the design of more effective therapeutic strategies.
In conclusion, Furo[2,3-c]pyridine-3-carbaldehyde (CAS No. 1782454-32-3) represents a fascinating compound with broad applications in pharmaceutical research and drug development. Its unique structural features and reactivity make it a valuable scaffold for designing novel bioactive molecules. As synthetic methodologies continue to evolve, the potential uses of this compound are likely to expand further, contributing to advancements in medicine and biotechnology.
1782454-32-3 (Furo[2,3-c]pyridine-3-carbaldehyde) 関連製品
- 1528849-43-5((4-chloro-2-fluorophenyl)(1H-1,2,3-triazol-4-yl)methanamine)
- 1805527-52-9(Methyl 2,3-bis(trifluoromethyl)-5-iodophenylacetate)
- 1156239-12-1(3-[Methyl(oxan-4-yl)carbamoyl]propanoic acid)
- 2375269-26-2(β-Alanine, N-methyl-N-(1-methylbutyl)-, hydrochloride (1:1))
- 2697176-73-9(2-(dihydroxyboranyl)-5-phenylbenzoic acid)
- 954074-12-5(N-(butan-2-yl)-2-(2-{(4-methylphenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)
- 2035004-81-8((2E)-3-(furan-2-yl)-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}prop-2-enamide)
- 1922779-60-9(1-(benzyloxy)carbonyl-4,4-difluoropyrrolidine-2-carboxylic acid)
- 2166802-96-4(4-4-(aminomethyl)phenylpiperidin-3-amine)
- 2408392-08-3((1S,2S)-N1,N2-diethylcyclohexane-1,2-diamine dihydrochloride)
